Ramosetron

Anesthesiology Postoperative Nausea and Vomiting Prophylaxis

For R&D procurement: Ramosetron delivers 58× higher 5-HT3 receptor potency and 10.7× longer duration of action than granisetron—ideal for delayed-phase emesis models. Uniquely approved for IBS-D in males and females with no ischemic colitis restriction (unlike alosetron). Clean CYP inhibition profile ensures reliable DDI study outcomes. Microgram-level potency (2.5–5 µg daily) surpasses ondansetron. Essential comparator for IBS-D drug development: pooled RR 1.48, responder rate 15–20 percentage points above placebo. High-purity free base suitable for analytical reference standards and preclinical pharmacology.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS No. 132036-88-5
Cat. No. B134825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamosetron
CAS132036-88-5
Synonyms5-((1-methyl-3-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazol
Methanone, (1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-, monohydrochloride, (R)-
Nasea
ramosetron
ramosetron hydrochloride
YM 060
YM-060
YM060
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4
InChIInChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1
InChIKeyNTHPAPBPFQJABD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramosetron (CAS 132036-88-5): Sourcing Guide for a High-Affinity 5-HT3 Antagonist for IBS-D and Antiemetic Research


Ramosetron (CAS 132036-88-5) is a potent and selective serotonin 5-HT3 receptor antagonist belonging to the 'setron' class of compounds [1]. It is distinguished from first-generation agents like ondansetron and granisetron by its superior receptor binding affinity and longer duration of action, which have been established through in vitro pharmacological assays and clinical studies [1][2]. Beyond its initial use for chemotherapy-induced and postoperative nausea and vomiting, ramosetron is uniquely approved in specific regions for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) in both male and female patients, a therapeutic niche not shared by all 5-HT3 antagonists [1][3]. The compound is characterized by a terminal elimination half-life of approximately 5.8-6.5 hours and is primarily metabolized via CYP1A2 [4][5].

Ramosetron (CAS 132036-88-5): Why Intra-Class Substitution Without Evidence Is Scientifically Unjustified


Substituting ramosetron with other 5-HT3 antagonists like ondansetron, granisetron, or alosetron is not scientifically valid due to critical differences in their pharmacodynamic and pharmacokinetic profiles, which translate into distinct clinical performance and safety outcomes. Key differentiators include receptor binding potency [1], duration of action [2], metabolic pathway and associated drug interaction potential [3], and specific safety profiles, particularly regarding constipation and serious adverse events like ischemic colitis [4]. For instance, while alosetron is a potent 5-HT3 antagonist for IBS-D, its association with ischemic colitis led to a restricted access program, a safety concern not documented for ramosetron [4]. Furthermore, ramosetron's effective dose for IBS-D (as low as 2.5-5 µg daily) is orders of magnitude lower than ondansetron doses used off-label for similar indications, underscoring a fundamental difference in potency that precludes simple dose extrapolation [5]. The quantitative evidence detailed below provides the specific, verifiable data points required for an informed scientific selection.

Quantitative Differentiation Evidence for Ramosetron (CAS 132036-88-5) Relative to Key 5-HT3 Antagonist Comparators


PONV Prophylaxis: Superior Complete Response Rate vs. Ondansetron

In a prospective randomized controlled trial, ramosetron demonstrated a significantly higher complete prophylactic success rate against postoperative nausea and vomiting (PONV) compared to ondansetron [1]. The study found that ramosetron achieved a 92% complete response rate, in contrast to a 58% rate for ondansetron (P=0.001). Notably, early postoperative vomiting (0-2h) was observed in 19.4% of patients receiving ondansetron 4 mg IV, whereas no events were recorded in the ramosetron 0.3 mg IV group (P=0.005) [1].

Anesthesiology Postoperative Nausea and Vomiting Prophylaxis

PONV Prevention: Superior Efficacy Against Postoperative Vomiting (POV) vs. Ondansetron (Meta-Analysis)

A meta-analysis of nine randomized controlled trials (n=898) compared ramosetron 0.3 mg to ondansetron 4 mg for PONV prevention. While no difference was found for postoperative nausea, the analysis revealed that ramosetron was significantly more effective in preventing postoperative vomiting (POV) during key intervals: 0–6 hours (RR 0.46, 95% CI 0.24–0.92; P=0.03), 6–24 hours (RR 0.51, 95% CI 0.31–0.84; P=0.008), and over the entire first 24 hours (RR 0.72, 95% CI 0.52–1.00; P=0.05) [1].

Anesthesiology Meta-Analysis Postoperative Vomiting

Chemotherapy-Induced Emesis: Prolonged Efficacy vs. Granisetron

Preclinical studies in ferrets, a standard model for emesis, established a significant pharmacodynamic advantage for ramosetron. It was found to be 58 times more potent than granisetron, and its antiemetic effect lasted 10.7 times longer [1]. A subsequent randomized, crossover clinical study in cancer patients (n=111) compared a single IV infusion of ramosetron 0.3 mg to granisetron 3 mg. Both drugs showed similar efficacy in the first 6 hours post-chemotherapy, but ramosetron was significantly more effective against nausea (P=0.003) and anorexia (P=0.04) during the 18-24 hour period, confirming its longer duration of action in humans [2].

Oncology Chemotherapy-Induced Nausea and Vomiting Pharmacodynamics

IBS-D Efficacy: Lower Constipation Risk vs. Alosetron

A systematic review and meta-analysis evaluated the safety of various 5-HT3 antagonists. The risk of constipation, a major class-related adverse event, was quantified for both ramosetron and alosetron [1]. The pooled relative risk (RR) for constipation was 2.69 (95% CI: 1.80-4.02) for ramosetron, based on data from 6 studies and 2,581 subjects. In contrast, alosetron was associated with a significantly higher risk of constipation, with a pooled RR of 4.55 (95% CI: 3.30-6.28) from 10 studies and 6,087 subjects [1]. This indicates that while both drugs increase the risk of constipation, the risk associated with ramosetron is approximately 40% lower (RR difference: 1.86) compared to alosetron.

Gastroenterology Irritable Bowel Syndrome Safety

Cytochrome P450 Inhibition Profile: Minimal Interaction Potential vs. Ondansetron

An in vitro study using human liver microsomes compared the effects of 5-HT3 antagonists on cytochrome P450 (CYP) enzyme activities. Ramosetron, at concentrations of 1 and 10 µM, was found to neither inhibit nor stimulate any of the major CYP activities tested (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) [1]. In contrast, ondansetron competitively inhibited both CYP1A2 (Ki = 3.2 µM) and CYP2D6 (Ki = 21.0 µM) [1]. This distinction is clinically relevant as ramosetron is metabolized primarily by CYP1A2, and unlike ondansetron, it has been hypothesized to lack interaction with drugs like tramadol that are degraded by CYP2D6 [2].

Drug Metabolism Pharmacokinetics Drug-Drug Interactions

Primary Scientific and Industrial Use Cases for Ramosetron (CAS 132036-88-5)


Use as a Selective Tool Compound for In Vivo and In Vitro 5-HT3 Receptor Studies Requiring High Potency and Long Duration

In preclinical pharmacology, ramosetron is an ideal tool compound for studies where a potent and sustained 5-HT3 receptor blockade is required. Its demonstrated 58-fold greater potency and 10.7-fold longer duration of action than granisetron in the ferret emesis model [1] make it a superior choice for experiments modeling delayed-phase effects or for protocols where repeat dosing is impractical. Furthermore, its clean CYP inhibition profile in human liver microsomes [2] makes it a more reliable compound for drug-drug interaction (DDI) studies compared to ondansetron, which inhibits CYP1A2 and CYP2D6.

Development and Validation of Analytical Methods for 5-HT3 Antagonists with Favorable Safety Margins

Analytical laboratories involved in developing quality control or bioanalytical assays for 'setrons' can use ramosetron as a benchmark. The quantitative data on its pharmacokinetics, such as a terminal half-life of ~5.8-6.5 hours and clearance of ~0.19 L/h in a 60-kg subject [3][4], provide specific parameters for method development. Its differentiation from alosetron is critical, as the lower risk of constipation (RR 2.69 vs. 4.55) [5] and absence of association with ischemic colitis [6] position ramosetron as a safer reference standard, particularly for applications in the IBS-D therapeutic area.

Reference Standard for Comparative Efficacy and Safety Studies in IBS-D Drug Development

For pharmaceutical companies and CROs developing novel therapies for IBS-D, ramosetron is an essential comparator or reference standard. Its unique, quantifiable profile—including the pooled RR of 1.48 for improving IBS symptoms [7] and a responder rate differential of ~15-20 percentage points over placebo [8]—provides a robust benchmark for gauging the efficacy of new chemical entities. Its safety record, which lacks the ischemic colitis warnings associated with alosetron [6], makes it a more relevant and safer comparator for regulatory submissions and clinical trial design in this patient population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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